REACTION_CXSMILES
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[CH3:1][C:2]([CH3:7])=[CH:3][C:4](Cl)=[O:5].[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH2:13])=[CH:11][CH:10]=1.CCCCCC>C1COCC1>[Br:8][C:9]1[CH:15]=[CH:14][C:12]([NH:13][C:4](=[O:5])[CH:3]=[C:2]([CH3:7])[CH3:1])=[CH:11][CH:10]=1
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Name
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|
Quantity
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9.48 g
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Type
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reactant
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Smiles
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CC(=CC(=O)Cl)C
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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|
Quantity
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13.76 g
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Type
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reactant
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Smiles
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BrC1=CC=C(N)C=C1
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Name
|
|
Quantity
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300 mL
|
Type
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solvent
|
Smiles
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C1CCOC1
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Name
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ice
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Quantity
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80 g
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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200 mL
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Type
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reactant
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Smiles
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CCCCCC
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with 2×50 ml of hexanes
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Type
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WASH
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Details
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washed successively with 30 ml of water and 2×30 ml of saturated NaCl solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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CUSTOM
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Details
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The solvent was removed in vacuo
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Type
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CUSTOM
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Details
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the residue purified by recrystallization from an ethyl acetate and hexanes mixture
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |